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molecular formula C9H9NO2S B3000910 Ethyl 5-cyano-3-methylthiophene-2-carboxylate CAS No. 1034981-21-9

Ethyl 5-cyano-3-methylthiophene-2-carboxylate

Cat. No. B3000910
M. Wt: 195.24
InChI Key: HFXQOKWUVZAUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258160B2

Procedure details

A mixture of ethyl 5-bromo-3-methylthiophene-2-carboxylate and ethyl 4-bromo-3-methylthiophene-2-carboxylate (˜1:4) (7.12 g, 28.60 mmol) and copper cyanide (7.68 g, 85.79 mmol) in anhydrous N,N-dimethylformamide (50 mL) was stirred under nitrogen atmosphere at 150° C. for 5 h. The mixture was allowed to cool to ambient temperature, and then partitioned between ethyl acetate (200 mL) and 14% aqueous ammonium hydroxide (200 mL). The organic layer was washed with 14% aqueous ammonium hydroxide (2×100 mL) and brine (100 mL), dried over sodium sulfate, filtered and concentrated in vacuo. The two regioisomers were separated by column chromatography eluted with 2% ethyl acetate in hexanes to afford the title compound as a colorless solid (0.42 g, 38%): 1H NMR (300 MHz, CDCl3) δ 7.39 (s, 1H), 4.36 (q, J=7.1 Hz, 2H), 2.55 (s, 3H), 1.38 (t, J=7.1 Hz, 3H); MS (ES+) m/z 196.1 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step One
Quantity
7.68 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[C:4]([CH3:12])[CH:3]=1.BrC1C(C)=C(C(OCC)=O)SC=1.[Cu](C#N)[C:26]#[N:27]>CN(C)C=O>[C:26]([C:2]1[S:6][C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[C:4]([CH3:12])[CH:3]=1)#[N:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(S1)C(=O)OCC)C
Name
Quantity
7.12 g
Type
reactant
Smiles
BrC=1C(=C(SC1)C(=O)OCC)C
Name
Quantity
7.68 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred under nitrogen atmosphere at 150° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (200 mL) and 14% aqueous ammonium hydroxide (200 mL)
WASH
Type
WASH
Details
The organic layer was washed with 14% aqueous ammonium hydroxide (2×100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The two regioisomers were separated by column chromatography
WASH
Type
WASH
Details
eluted with 2% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(#N)C1=CC(=C(S1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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